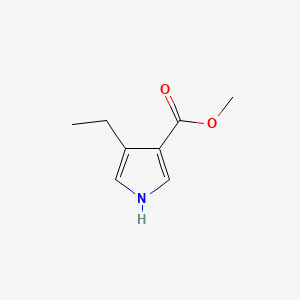

Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate and Its Analogs

A Note on Scope: Information regarding Methyl 4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 1260827-11-9) is limited in publicly accessible scientific literature. This guide will therefore focus on the closely related and well-documented analog, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS No. 2199-49-7). The chemical properties, reactivity, and synthetic methodologies discussed for the ethyl ester are highly representative of its methyl counterpart, providing a robust and scientifically sound foundation for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Identity and Properties

The pyrrole ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Substituted pyrrole-3-carboxylates, such as the title compound, serve as versatile intermediates in the synthesis of more complex molecular architectures.

Chemical Structure and Identifiers

The core structure consists of a five-membered aromatic pyrrole ring substituted with a methyl group at the 4-position and an ester group at the 3-position. The variation between the methyl and ethyl esters lies in the alkyl chain of the carboxylate function.

| Identifier | Ethyl 4-methyl-1H-pyrrole-3-carboxylate | This compound |

| CAS Number | 2199-49-7[1] | 1260827-11-9 |

| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol [1] | 153.18 g/mol |

| IUPAC Name | ethyl 4-methyl-1H-pyrrole-3-carboxylate[1] | This compound |

| Synonyms | 4-Methyl-3-pyrrolecarboxylic acid ethyl ester, 3-Carbethoxy-4-methylpyrrole[1] | N/A |

| SMILES | CCOC(=O)C1=CNC=C1C[1] | COC(=O)C1=C(CC)NC=C1 |

| InChI Key | MMDOYVVZUVZLHQ-UHFFFAOYSA-N[1] | N/A |

Physicochemical Properties

The physicochemical properties of these compounds are critical for their handling, storage, and application in synthetic chemistry. The data presented here is for Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

| Property | Value |

| Physical Form | Solid |

| Melting Point | 72-75 °C |

| Boiling Point | 289.7 ± 20.0 °C at 760 mmHg |

| Purity | Typically ≥98% |

| Storage | Store at 4°C |

Section 2: Synthesis of Substituted Pyrrole-3-Carboxylates

The construction of the polysubstituted pyrrole ring is a cornerstone of heterocyclic chemistry. The Hantzsch Pyrrole Synthesis is a classic and reliable method for preparing pyrroles with the substitution pattern found in the title compounds.[3]

The Hantzsch Pyrrole Synthesis: Mechanistic Overview

This synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] The causality of this one-pot reaction lies in a sequence of nucleophilic additions and a final dehydrative cyclization to form the aromatic pyrrole ring.

The key steps are:

-

Enamine Formation: The amine (ammonia in this case) reacts with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate.

-

Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the α-haloketone (e.g., chloroacetone). This can proceed via two pathways: attack at the carbonyl carbon followed by dehydration, or direct Sₙ2 displacement of the halide.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen attacks a carbonyl group, followed by dehydration to yield the stable, aromatic pyrrole ring.

Caption: Key stages of the Hantzsch Pyrrole Synthesis.

Self-Validating Experimental Protocol: Hantzsch Synthesis

This protocol describes a representative synthesis of a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, a close analog, which can be adapted for the target molecule. The principles of using an α-haloaldehyde and ethyl acetoacetate with ammonia are directly applicable.[4]

Objective: To synthesize a substituted pyrrole-3-carboxylate via the Hantzsch condensation.

Materials:

-

2-Bromopropanal (or other suitable α-halo aldehyde/ketone)

-

Ethyl acetoacetate

-

Ammonia water (Ammoniacal liquor)

-

Aprotic solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Preparation of α-Halo Aldehyde (if not commercially available):

-

Expertise & Experience: The stability of α-halo aldehydes can be low; they are often prepared and used in situ or freshly. A common method involves the bromination of the corresponding aldehyde (e.g., propionaldehyde) in an aprotic solvent at a controlled temperature (0-10 °C) to prevent side reactions.[4]

-

-

Ring-Closure Reaction:

-

In a reaction vessel, dissolve ethyl acetoacetate in the chosen aprotic solvent.

-

Add ammonia water to the solution. The reaction is typically carried out under alkaline conditions.

-

Slowly add the 2-bromopropanal to the mixture at a controlled temperature between 0 °C and 50 °C.[4]

-

Trustworthiness: The exothermicity of the reaction should be monitored. Slow addition of the electrophile (the bromo-aldehyde) to the mixture of nucleophiles (ammonia and the enamine formed from ethyl acetoacetate) is crucial to control the reaction rate and minimize the formation of byproducts.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), the mixture is typically washed with water to remove inorganic salts and excess ammonia.

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure pyrrole derivative.

-

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data is characteristic of Ethyl 4-methyl-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

~8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

~6.9-7.1 ppm (doublet or multiplet, 1H): C2-H proton on the pyrrole ring.

-

~6.3-6.5 ppm (doublet or multiplet, 1H): C5-H proton on the pyrrole ring.

-

~4.2 ppm (quartet, 2H): -O-CH₂- protons of the ethyl ester group, split by the adjacent methyl group.

-

~2.2 ppm (singlet, 3H): C4-CH₃ protons on the pyrrole ring.

-

~1.3 ppm (triplet, 3H): -CH₃ protons of the ethyl ester group, split by the adjacent methylene group.

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

~165 ppm: C=O of the ester group.[5]

-

~125-140 ppm: Aromatic carbons of the pyrrole ring (C2, C5).[5]

-

~110-120 ppm: Aromatic carbons of the pyrrole ring (C3, C4).[5]

-

~60 ppm: -O-CH₂- carbon of the ethyl ester group.[5]

-

~14 ppm: -CH₃ carbon of the ethyl ester group.[5]

-

~12 ppm: C4-CH₃ carbon on the pyrrole ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.[1]

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrrole ring.

-

~2850-3000 cm⁻¹: C-H stretching of the alkyl groups (methyl and ethyl).

-

~1680-1710 cm⁻¹ (strong): C=O stretching of the conjugated ester. This is a very characteristic and strong absorption.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic pyrrole ring.

-

~1100-1250 cm⁻¹: C-O stretching of the ester group.

Caption: General workflow for synthesis and characterization.

Section 4: Reactivity and Applications in Drug Development

Chemical Reactivity

The reactivity of the pyrrole-3-carboxylate scaffold is dictated by the interplay of its functional groups.

-

Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position (alpha to the nitrogen and not deactivated by the ester).[6] However, the ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization.[6]

-

Ester Group: The ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form pyrrole-3-carboxamides. These derivatives are of significant interest in medicinal chemistry.

-

N-H Group: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to introduce further diversity.

Significance in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs.[2] Its ability to form key hydrogen bonds and participate in π-stacking interactions makes it an excellent pharmacophore. Pyrrole derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and cholesterol-reducing effects.[7]

While specific applications for this compound are not widely reported, its structural motif is a key component in the design of new therapeutic agents. For instance, substituted pyrrole-3-carboxamides are explored as potential cannabinoid receptor 1 (CB1) inverse agonists. The synthesis of such compounds often starts from pyrrole-3-carboxylate esters, highlighting the role of the title compound as a crucial synthetic intermediate.

Section 5: Safety and Handling

Based on aggregated GHS data for the ethyl analog, the compound should be handled with care in a laboratory setting.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

References

-

Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 235044, Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved January 24, 2026 from .

-

Organic Chemistry Portal. Pyrrole synthesis.

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate.

-

Supporting Information for [Relevant Article].

-

ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Chemical Synthesis Database.

-

Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(10), 1689-1699.

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

-

Pyrroles by the Hantzsch synthesis. ResearchGate.

-

The FTIR spectrum for Pyrrole. ResearchGate.

-

Ukrinchuk, M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Sci. Pharm., 86(1), 2.

-

Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

-

Ramishvili, T. M., et al. (2023). FTIR spectra of ethyl pyridine-4-carboxylate... ResearchGate.

-

Hantzsch Pyrrole Synthesis.

-

Oregon State University. 13C NMR Chemical Shift.

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole.

-

Sigma-Aldrich. NMR Chemical Shifts of Impurities.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate

This guide provides an in-depth analysis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, synthesis, potential applications, and safety protocols, offering expert insights into its role as a valuable building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active compounds.[1] Its unique electronic structure allows for diverse chemical modifications, making it a privileged scaffold in the design of molecules with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] this compound (CAS No. 1260827-11-9 ) is a specific derivative that serves as a crucial intermediate in the synthesis of more complex molecules.[5] Understanding its characteristics is key to leveraging its potential in research and development.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is foundational to its application in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1260827-11-9 | [5] |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| SMILES Code | O=C(C1=CNC=C1CC)OC | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles like this compound typically involves a variation of the Hantzsch or Knorr pyrrole synthesis. A common and effective approach is the cyclocondensation of an α-amino ketone with a β-ketoester.

Plausible Synthetic Pathway: A Modified Knorr Synthesis

The causality behind this synthetic choice lies in the ready availability of starting materials and the generally high yields of this reaction class. The reaction proceeds through the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. For this compound, a plausible route involves the reaction of methyl acetoacetate with an appropriate aminating agent, followed by condensation with a suitable carbonyl compound to introduce the ethyl group.

A related patented method for a similar compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, involves a ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[7] This highlights the versatility of using α-halo aldehydes and β-ketoesters in the presence of an ammonia source to construct the pyrrole ring.

Experimental Workflow: General Protocol

The following protocol is a generalized representation of a common synthetic workflow for this class of compounds.

-

Preparation of the Enamine: An appropriate β-ketoester (e.g., methyl 3-oxopentanoate) is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in a suitable solvent like ethanol or acetic acid. This step forms the key enamine intermediate. The reaction is typically stirred at room temperature or with gentle heating to drive the condensation.

-

Cyclization: The second component, an α-haloketone (e.g., chloroacetone), is introduced to the reaction mixture. The subsequent intramolecular cyclization is often promoted by heating the mixture to reflux. The choice of an α-haloketone is crucial as it dictates the substituents at positions 2 and 5 of the pyrrole ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and typically poured into water to precipitate the crude product. The solid is then collected by filtration. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Workflow Visualization

Caption: Generalized workflow for the synthesis of substituted pyrrole-3-carboxylates.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not extensively documented in public literature, its structural motifs are present in numerous pharmacologically active molecules. Pyrrole derivatives are key components in drugs with a wide range of uses.[1][2]

-

Anticancer Agents: Many pyrrole-containing compounds exhibit potent anticancer activity by targeting various cellular mechanisms, such as microtubule polymerization and protein kinases.[1][4] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is used in cancer therapy.[1][8]

-

Antibacterial and Antituberculosis Agents: Researchers have developed pyrrole derivatives that show inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.[2]

-

Anti-inflammatory Drugs: The pyrrole moiety is found in nonsteroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin.[2]

This compound serves as a versatile starting material for chemists to build upon, allowing for the introduction of diverse functional groups at the nitrogen atom or other positions on the pyrrole ring to explore and optimize biological activity.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from the closely related ethyl ester (Ethyl 4-methyl-1H-pyrrole-3-carboxylate) provides a strong basis for hazard assessment.[6][9]

Hazard Identification

-

Skin Irritation (H315): Causes skin irritation.[9]

-

Eye Irritation (H319): Causes serious eye irritation.[9]

-

Respiratory Irritation (H335): May cause respiratory irritation.[9]

Recommended Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][10] Recommended storage temperature is between 2-8°C.[5]

-

First Aid:

Conclusion

This compound is more than just a chemical compound; it is a key that unlocks potential in the synthesis of novel and complex molecules. Its value lies in the versatile pyrrole scaffold, which is a cornerstone in the development of therapeutics across multiple disease areas. For researchers and drug development professionals, a deep understanding of its synthesis, properties, and handling is essential for harnessing its full potential in creating the next generation of medicines.

References

-

PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

-

MDPI. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Chem-On. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1260827-11-9|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | 2199-49-7 [sigmaaldrich.com]

- 7. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide | MDPI [mdpi.com]

- 9. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. capotchem.cn [capotchem.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

"Methyl 4-ethyl-1H-pyrrole-3-carboxylate" molecular weight

An In-Depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of this compound, a substituted pyrrole derivative with significant potential as a building block in the development of novel therapeutics. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in classical organic chemistry, explore its applications in drug discovery, and provide essential safety and handling information for researchers.

Physicochemical Properties and Identification

This compound is a distinct chemical entity characterized by a pyrrole ring substituted with an ethyl group at the 4-position and a methyl carboxylate group at the 3-position. These features make it an attractive intermediate for further functionalization in synthetic chemistry programs.

Key Data Summary

A compilation of the essential identification and physicochemical properties for this compound is presented below. This data is crucial for its accurate identification, handling, and use in quantitative experimental setups.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| CAS Number | 1260827-11-9 | [1] |

| IUPAC Name | This compound | Generated |

| SMILES | O=C(C1=CNC=C1CC)OC | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Insights: A Hantzsch-Based Approach

While numerous methods exist for pyrrole synthesis, the Hantzsch pyrrole synthesis offers a reliable and versatile route to 2,4-disubstituted pyrrole-3-carboxylates. This classical reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine (in this case, ammonia).[2][3] The causality behind this choice lies in its convergent nature, allowing for the assembly of the core scaffold from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved by reacting methyl acetoacetate with 1-chloro-2-butanone in the presence of ammonia.

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry to verify the structure and molecular weight of the final product.

-

Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) in methanol. Add aqueous ammonia (1.2 eq) dropwise while stirring at room temperature. Stir for 1 hour to facilitate the formation of the methyl 3-aminocrotonate intermediate.

-

Alkylation and Cyclization: To the same flask, add 1-chloro-2-butanone (1.0 eq) dropwise. The causality for this step is the nucleophilic attack of the enamine onto the electrophilic carbon of the α-haloketone.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent in vacuo to yield the crude product. Purify the residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Applications in Drug Development and Research

The pyrrole scaffold is a privileged structure in medicinal chemistry due to its prevalence in blockbuster drugs and biologically active molecules.[4] Derivatives of pyrrole are known to possess a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and cholesterol-lowering properties.[5]

This compound serves as a valuable starting material or intermediate for creating more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the pyrrole nitrogen and the C2/C5 positions can be subjected to various electrophilic substitution or N-alkylation reactions.

This compound is a key building block for targeting a range of biological systems:

-

Kinase Inhibition: Functionalized pyrrole scaffolds are integral to many protein kinase inhibitors, such as Sunitinib, used in cancer therapy.[4] This molecule provides a core that can be elaborated to target the ATP-binding site of various kinases.

-

Antimicrobial Agents: The pyrrole ring is found in several natural and synthetic antibacterial compounds.[4] Modifications of this scaffold can lead to new agents that disrupt microbial growth.

-

Metabolic Disease: The structure of Atorvastatin, a leading cholesterol-lowering drug, features a substituted pyrrole ring, highlighting the scaffold's utility in designing agents for metabolic disorders.[4]

Conceptual Drug Discovery Workflow

The following diagram illustrates a logical workflow for utilizing this compound in a typical drug discovery screening cascade.

Caption: Conceptual workflow for scaffold elaboration and screening.

Safety and Handling

GHS Hazard Information (Inferred)

The following hazards are associated with the ethyl ester analog and should be considered applicable to the methyl ester until proven otherwise.

| Hazard Code | Description | Precautionary Measures |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection/face protection. |

| H335 | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Disclaimer: This GHS information is based on the ethyl ester analog (CAS 2199-49-7) and should be used as a precautionary guide.

Handling and Storage Recommendations

-

Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its structural features are directly relevant to scaffolds found in numerous successful therapeutic agents. The robust Hantzsch synthesis provides a reliable method for its preparation, opening the door for its use in creating diverse chemical libraries for drug discovery. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the design and synthesis of next-generation therapeutics targeting a wide range of diseases.

References

-

Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

Klanjc, A. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available from: [Link]

-

Gheorghe, A. et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank. Available from: [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

ResearchGate. The Hantzsch pyrrole synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Canadian Science Publishing. The Hantzsch pyrrole synthesis. Available from: [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]

-

Taylor & Francis Online. Paal–Knorr synthesis of pyrroles. Available from: [Link]

-

Tzankova, D. et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Natural Sciences. Available from: [Link]

Sources

- 1. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Introduction: The Significance of the Pyrrole-3-Carboxylate Core

An In-depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document extrapolates its properties, synthesis, and characterization from established principles of pyrrole chemistry and data from its close structural isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this heterocyclic scaffold.

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are ubiquitous in medicinal chemistry, exhibiting a vast range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6]

Specifically, the pyrrole-3-carboxylate and pyrrole-3-carboxamide substructures are central to the mechanism of several highly successful drugs.[7] For instance, Atorvastatin, a leading cholesterol-lowering medication, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, both feature a substituted pyrrole core, underscoring the scaffold's value in designing bioactive molecules.[7][8] this compound represents a key building block within this chemical space, offering a unique substitution pattern for further synthetic elaboration and drug discovery initiatives.

Molecular Structure and Physicochemical Properties

The core of the topic molecule is a pyrrole ring substituted at the C3 and C4 positions. The IUPAC name is This compound . Its structure is characterized by an ethyl group at the C4 position and a methyl ester (carboxylate) group at the C3 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of the target molecule. For comparative context, data for the well-documented isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS: 2199-49-7), is also provided.[9]

| Property | This compound (Predicted) | Ethyl 4-methyl-1H-pyrrole-3-carboxylate (Known Isomer)[9] |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol | 167.21 g/mol |

| IUPAC Name | This compound | Ethyl 4-methyl-1H-pyrrole-3-carboxylate |

| XLogP3 | 2.0 (Estimated) | 2.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 3 |

The isomeric similarity suggests that the physical state is likely a solid at room temperature.[10]

Synthesis and Mechanistic Rationale

While multiple routes exist for pyrrole synthesis, such as the Paal-Knorr[11][12][13][14] and Knorr syntheses,[15] the Hantzsch Pyrrole Synthesis is arguably the most direct and logical approach for assembling the specific substitution pattern of this compound.[16]

The Hantzsch synthesis is a multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[16][17][18]

Proposed Hantzsch Synthesis Workflow

Caption: Proposed workflow for Hantzsch synthesis of a related pyrrole derivative.

Mechanistic Deep Dive

-

Enamine Formation: The synthesis initiates with the reaction between the β-ketoester (methyl 3-oxopentanoate) and ammonia. The ammonia attacks the ketone carbonyl, and subsequent dehydration yields a reactive enamine intermediate.

-

Nucleophilic Attack (C-Alkylation): The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., chloroacetone). This forms a new carbon-carbon bond.

-

Cyclization and Aromatization: The intermediate generated undergoes an intramolecular condensation. The nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring after dehydration. A final tautomerization and loss of a proton results in the stable, aromatic pyrrole ring.[16]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative, non-optimized procedure based on established Hantzsch methodologies.

-

Reagents & Setup:

-

Methyl 3-oxopentanoate (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Ammonium acetate (3.0 eq) or aqueous ammonia

-

Solvent: Ethanol or acetic acid

-

A round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve methyl 3-oxopentanoate and chloroacetone in the chosen solvent in the reaction flask.

-

Add ammonium acetate to the solution.

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled mixture into a beaker of ice-cold water. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration and wash with cold water to remove excess ammonium salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified this compound.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The obtained spectra should be compared against the predicted data in the following section.

-

Spectroscopic Characterization Profile (Predicted)

The structural identity of a synthesized pyrrole is unequivocally confirmed through a combination of spectroscopic techniques. The following table outlines the predicted key signals for this compound, based on known spectral data for cyanopyrroles, pyrrole itself, and related derivatives.[19][20][21]

| Technique | Feature | Predicted Chemical Shift (δ, ppm) or Frequency (cm⁻¹) | Rationale and Notes |

| ¹H NMR | N-H Proton | δ 8.5 - 9.5 (broad singlet) | The N-H proton of pyrroles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange. |

| Ring Proton (C2-H) | δ 7.2 - 7.5 (doublet) | This proton is adjacent to the electron-withdrawing ester group, causing a downfield shift. It will show coupling to the C5-H proton. | |

| Ring Proton (C5-H) | δ 6.5 - 6.8 (doublet) | This proton is adjacent to the nitrogen and will be further upfield compared to the C2-H. | |

| Ester Methyl (O-CH₃) | δ 3.7 - 3.9 (singlet) | A characteristic singlet for the three protons of the methyl ester. | |

| Ethyl Methylene (-CH₂-) | δ 2.4 - 2.7 (quartet) | Methylene protons adjacent to the aromatic ring, split into a quartet by the neighboring methyl group. | |

| Ethyl Methyl (-CH₃) | δ 1.1 - 1.3 (triplet) | Terminal methyl protons split into a triplet by the adjacent methylene group. | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 164 - 168 | Typical chemical shift for an ester carbonyl carbon. |

| Ring Carbons (C2, C3, C4, C5) | δ 110 - 140 | Four distinct signals are expected for the aromatic ring carbons, with their exact shifts influenced by the attached substituents. | |

| Ester Methyl (O-CH₃) | δ 50 - 55 | Characteristic chemical shift for the carbon of a methyl ester. | |

| Ethyl Carbons (-CH₂CH₃) | δ 15 - 25 | Two signals corresponding to the methylene and methyl carbons of the ethyl group. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (broad) | A prominent broad peak characteristic of the N-H bond in the pyrrole ring. |

| C=O Stretch (Ester) | 1680 - 1710 cm⁻¹ (strong) | A strong, sharp absorption band indicative of the conjugated ester carbonyl group. | |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3150 cm⁻¹ | Signals corresponding to both sp² (aromatic) and sp³ (aliphatic) C-H bonds. |

Reactivity and Applications in Drug Development

This compound is a versatile intermediate for further chemical modification at several key positions:

-

The Pyrrole Nitrogen (N-H): The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diverse substituents.

-

The Aromatic Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 and C2 positions, which are activated by the ring's electronics.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a critical transformation for building libraries of potential drug candidates. It can also be reduced to an alcohol for further derivatization.

Given the established importance of the pyrrole scaffold, this molecule is a prime candidate for use as a building block in the synthesis of novel compounds targeting a range of diseases. Its potential applications include serving as a precursor for:

-

Kinase Inhibitors: For oncology applications, mirroring the core of Sunitinib.[8]

-

HMG-CoA Reductase Inhibitors: As a fragment for developing new statin-like compounds.

-

Anti-inflammatory Agents: The pyrrole ring is a known pharmacophore in compounds that inhibit inflammatory pathways.[2]

-

Antimicrobial Agents: Pyrrole derivatives have shown promising activity against various bacterial and fungal strains.[5]

Safety and Handling

While specific toxicity data for this compound is unavailable, the safety profile can be inferred from its isomer, Ethyl 4-methyl-1H-pyrrole-3-carboxylate.[9]

-

GHS Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although not as widely documented as some of its isomers, its chemical properties, reactivity, and synthesis can be reliably understood through fundamental organic chemistry principles. Its structure contains the key features of the pharmacologically relevant pyrrole-3-carboxylate core, making it an attractive starting point for the development of novel therapeutics in oncology, cardiovascular disease, and infectious diseases. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically utilize this promising molecule in their scientific endeavors.

References

-

PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Online] Available at: [Link]

-

JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Online] Available at: [Link]

-

ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Online] Available at: [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Online] Available at: [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Online] Available at: [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Online] Available at: [Link]

-

ResearchGate. Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using.... [Online] Available at: [Link]

-

ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Online] Available at: [Link]

-

YouTube. Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. [Online] Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. [Online] Available at: [Link]

-

ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Online] Available at: [Link]

-

ACS Publications. Supporting Information. [Online] Available at: [Link]

-

Frontiers. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. [Online] Available at: [Link]

-

PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Online] Available at: [Link]

-

MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.. [Online] Available at: [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Online] Available at: [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Online] Available at: [Link]

-

NIH. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Online] Available at: [Link]

-

ResearchGate. (PDF) The Hantzsch pyrrole synthesis. [Online] Available at: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Online] Available at: [Link]

-

RSC Publishing. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. [Online] Available at: [Link]

-

NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. [Online] Available at: [Link]

-

Wikipedia. Porphobilinogen. [Online] Available at: [Link]

Sources

- 1. Porphobilinogen - Wikipedia [en.wikipedia.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4-methyl-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. Pyrrole synthesis [organic-chemistry.org]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. mbbcollege.in [mbbcollege.in]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 4-ethyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delineates a plausible and detailed synthetic protocol for this compound, grounded in the principles of the Hantzsch pyrrole synthesis. It further explores its physicochemical properties and elucidates its critical role as an intermediate in the development of advanced pharmaceutical agents, notably as a precursor in the synthesis of novel proton pump inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of bioactive molecules. The therapeutic applications of pyrrole-containing compounds are vast, ranging from anti-inflammatory and cholesterol-lowering agents to anti-cancer and antiviral drugs. The strategic functionalization of the pyrrole ring allows for the fine-tuning of a compound's pharmacological profile, making the synthesis of specifically substituted pyrroles a cornerstone of modern drug discovery.

This compound (CAS No. 1260827-11-9) is a prime example of a bespoke pyrrole derivative with significant potential in pharmaceutical development. Its specific substitution pattern, featuring an ethyl group at the 4-position and a methyl carboxylate at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules, including a new generation of proton pump inhibitors.[2][3][4] This guide will provide an in-depth exploration of this compound, from its synthesis to its application.

Synthesis of this compound: A Hantzsch-Based Approach

While specific proprietary synthesis routes for this compound may exist, a robust and logical pathway can be devised based on the classical Hantzsch pyrrole synthesis.[5][6] This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]

Retrosynthetic Analysis and Rationale

The target molecule, this compound, can be retrosynthetically disconnected according to the Hantzsch synthesis paradigm. This involves breaking the bonds formed during the cyclization, leading to three precursor components: a β-ketoester, an α-haloketone, and an ammonia source. The selection of these precursors is critical for achieving the desired substitution pattern on the final pyrrole ring.

Proposed Synthetic Protocol

This protocol is a well-reasoned, illustrative procedure based on the principles of the Hantzsch pyrrole synthesis.

Step 1: In situ formation of the enamine from methyl 3-oxopentanoate and ammonia. Methyl 3-oxopentanoate is selected as the β-ketoester to provide the ethyl group at the 4-position of the pyrrole. In the presence of an ammonia source, such as ammonium acetate, it will form the corresponding enamine.

Step 2: Reaction with an α-haloacetoacetate. Methyl 2-chloroacetoacetate serves as the α-haloketone. The enamine formed in the first step will act as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

Step 3: Cyclization and Aromatization. The intermediate formed from the nucleophilic attack will undergo an intramolecular condensation, followed by dehydration to yield the aromatic pyrrole ring.

Detailed Experimental Procedure:

-

To a solution of methyl 3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ammonium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

-

To this mixture, add methyl 2-chloroacetoacetate (1 equivalent) dropwise, while maintaining the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Mechanistic Insights

The causality behind this experimental design lies in the stepwise formation of the pyrrole ring as dictated by the Hantzsch mechanism. The initial formation of the more nucleophilic enamine from the β-ketoester directs the regioselectivity of the subsequent alkylation by the α-haloketone. The final acid- or heat-catalyzed cyclization and dehydration are thermodynamically driven by the formation of the stable aromatic pyrrole ring.

Diagram: Proposed Hantzsch Synthesis of this compound

Caption: A schematic overview of the proposed Hantzsch synthesis pathway.

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound would be determined experimentally. However, based on its chemical structure and data from analogous compounds, a profile can be predicted.

| Property | Predicted Value / Information | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1260827-11-9 | [7] |

| Molecular Formula | C₈H₁₁NO₂ | - |

| Molecular Weight | 153.18 g/mol | - |

| Appearance | White crystalline solid | [2][4] |

| Solubility | Likely soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | Inferred |

| ¹H-NMR (CDCl₃, predicted) | δ (ppm): 1.13 (3H, t), 2.70 (2H, q), 3.81 (3H, s), 7.37 (1H, s), ~8.5 (1H, br s, NH) | [2][4] |

Application in Drug Development: An Intermediate for Proton Pump Inhibitors

The primary documented application of this compound is as a key intermediate in the synthesis of novel proton pump inhibitors (PPIs).[2][3][4] PPIs are a class of drugs that potently suppress gastric acid secretion and are widely used in the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[3]

Role in the Synthesis of Advanced PPIs

In a patented synthetic route, this compound is subjected to bromination at the 2-position of the pyrrole ring using N-bromosuccinimide (NBS).[2][4] This reaction is a critical step to introduce a handle for further molecular elaboration, ultimately leading to the final active pharmaceutical ingredient.

Reaction Scheme: Bromination of this compound

Caption: The pivotal bromination step in the synthesis of PPI precursors.

The resulting 2-bromo-4-ethyl-1H-pyrrole-3-carboxylate is a more advanced intermediate that can then be coupled with other heterocyclic fragments to construct the final drug molecule. The ethyl group at the 4-position and the methyl carboxylate at the 3-position are likely crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final PPI, potentially offering improvements in efficacy, metabolism, or safety profile over existing treatments.[3][4]

Conclusion

This compound stands as a testament to the enduring importance of substituted pyrroles in the landscape of drug discovery. While not an end-product itself, its role as a key building block in the synthesis of next-generation proton pump inhibitors underscores the critical need for robust and efficient synthetic methodologies for such tailored heterocyclic systems. The Hantzsch pyrrole synthesis provides a logical and adaptable framework for the preparation of this and other similarly substituted pyrroles, enabling the continued exploration of this valuable chemical space for therapeutic innovation. This guide has provided a comprehensive, albeit partially predictive, framework for understanding the synthesis, properties, and applications of this important molecule, offering a valuable resource for researchers in the field.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Wikipedia. (2023, October 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of the University of Chemical Technology and Metallurgy, 52(3), 450-463.

-

ResearchGate. (n.d.). Four-component synthesis of pyrrole-3-carboxylate derivativesa. Retrieved from [Link]

- Google Patents. (n.d.). EP2336107B1 - Proton pump inhibitors.

-

Wikipedia. (2023, November 28). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]

- Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. In Navjeet Kaur, Metals and Non-Metals.

-

Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

- Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

- Google Patents. (n.d.). EP1803709A1 - Proton pump inhibitors.

-

Al-Zoubi, R. M., et al. (2017). Recent Advancements in Pyrrole Synthesis. Molecules, 22(1), 125. [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

-

Asfandyar, M. (2019, April 21). Knorr Pyrrole Synthesis [Video]. YouTube. [Link]

- Google Patents. (n.d.). US8048909B2 - Proton pump inhibitors.

-

Chem-Station. (n.d.). 4-エチル-1H-ピロール-3-カルボン酸メチルエステル 購入 (CAS 1260827-11-9). Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 3. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]

- 4. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-ethyl-1H-pyrrole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of viable synthetic strategies for obtaining Methyl 4-ethyl-1H-pyrrole-3-carboxylate. The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Understanding the nuances of its synthesis is critical for the rational design and development of novel chemical entities. This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful execution in a research and development setting.

Strategic Analysis: Deconstructing the Target Molecule

The target, this compound, is a 3,4-disubstituted pyrrole. This specific substitution pattern dictates the most logical and efficient retrosynthetic approaches. The primary challenge in pyrrole synthesis is often controlling the regiochemistry of substitution. Therefore, methods that inherently build this pattern from acyclic precursors are highly favored. Two premier strategies stand out for their reliability and adaptability in constructing such scaffolds: the Barton-Zard Pyrrole Synthesis and the Van Leusen Pyrrole Synthesis .

The Barton-Zard Pyrrole Synthesis: A Convergent Approach

The Barton-Zard reaction is a powerful and convergent method for creating the pyrrole ring from a nitroalkene and an isocyanoacetate derivative.[1][2] This one-pot procedure is renowned for its efficiency and tolerance of diverse functional groups.[2]

Mechanistic Rationale and Causality

The reaction proceeds through a well-defined sequence of base-mediated steps. The choice of a non-nucleophilic base is critical to deprotonate the isocyanoacetate without competing side reactions.

-

Michael Addition: The synthesis initiates with the formation of a carbanion from methyl isocyanoacetate via deprotonation by a suitable base (e.g., DBU, K₂CO₃). This nucleophile then attacks the β-carbon of the nitroalkene (1-nitro-1-butene) in a classic Michael addition.[1][3]

-

Intramolecular Cyclization: The resulting anionic intermediate undergoes a 5-exo-trig cyclization. The carbanion attacks the electrophilic carbon of the isocyano group to form a five-membered dihydropyrrole ring.[1]

-

Elimination of the Nitro Group: Aromatization is the driving force for the final step. A second deprotonation facilitates the elimination of the nitro group (as a nitrite anion), yielding the stable aromatic pyrrole ring.[1][3]

The inherent logic of this pathway ensures that the substituents from the two starting materials are placed in a predictable and regiochemically controlled manner.

Visualizing the Barton-Zard Mechanism

Caption: Key stages of the Barton-Zard pyrrole synthesis.

The Van Leusen Pyrrole Synthesis: A TosMIC-Mediated Route

The Van Leusen reaction provides an alternative and equally effective pathway to 3,4-disubstituted pyrroles.[4][5] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C building block, which reacts with an appropriate Michael acceptor.[5][6]

Mechanistic Rationale and Causality

For the synthesis of our target molecule, the ideal Michael acceptor would be methyl (E)-pent-2-enoate. The reaction is typically performed under basic conditions (e.g., NaH, t-BuOK).

-

Michael Addition: The base deprotonates the carbon adjacent to the tosyl and isocyano groups of TosMIC, creating a potent nucleophile. This anion adds to the β-carbon of the α,β-unsaturated ester.

-

Intramolecular Cyclization: The enolate formed in the first step then attacks the isocyanide carbon in a 5-endo-dig cyclization, forming the pyrroline ring.

-

Tautomerization and Elimination: The intermediate undergoes tautomerization, followed by the base-mediated elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the reaction towards the aromatic pyrrole product.

The regiochemical outcome is precisely determined by the structure of the α,β-unsaturated carbonyl compound, making this a reliable method for accessing 3,4-disubstituted pyrroles.[4]

Visualizing the Van Leusen Mechanism

Caption: Core reaction sequence in the Van Leusen synthesis.

Comparative Analysis of Synthetic Routes

The choice between the Barton-Zard and Van Leusen syntheses often depends on the availability of starting materials and desired reaction conditions.

| Parameter | Barton-Zard Synthesis | Van Leusen Synthesis |

| Key Precursors | 1-Nitro-1-butene & Methyl isocyanoacetate | Methyl (E)-pent-2-enoate & TosMIC |

| Key Reagents | Non-nucleophilic base (K₂CO₃, DBU) | Strong base (NaH, t-BuOK) |

| Typical Yields | Good to excellent (often >70%)[7] | Moderate to excellent[6] |

| Key Advantages | Convergent, one-pot, good functional group tolerance, readily available starting materials.[2] | Excellent regiocontrol, utilizes a versatile reagent (TosMIC).[5] |

| Potential Challenges | Availability and stability of some nitroalkenes. The reaction can be exothermic. | Requires anhydrous conditions due to the use of strong bases. TosMIC can be moisture-sensitive. |

Field-Proven Experimental Protocol: A Barton-Zard Approach

The following protocol is a representative, self-validating procedure adapted from established methodologies for the Barton-Zard synthesis.[8][9]

Materials and Reagents

-

1-Nitro-1-butene (1.0 eq)

-

Methyl isocyanoacetate (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate (for work-up)

-

Brine solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Add anhydrous THF to the flask to create a slurry. In the dropping funnel, prepare a solution of 1-nitro-1-butene (1.0 eq) and methyl isocyanoacetate (1.0 eq) in anhydrous THF.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred K₂CO₃ slurry at room temperature over 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

-

-

Purification: Purify the crude material by column chromatography on silica gel.[10] Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 9:1 and progressing to 7:3) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₈H₁₁NO₂ with a molecular weight of 153.18 g/mol .[11]

Workflow Visualization

Caption: A standard laboratory workflow for synthesis and purification.

Conclusion

The synthesis of this compound is readily achievable through established and reliable methodologies. The Barton-Zard and Van Leusen syntheses represent two of the most powerful strategies for constructing the 3,4-disubstituted pyrrole core with high regiochemical fidelity. The selection of a specific route will be guided by factors such as precursor availability, tolerance to reaction conditions, and scalability requirements. The detailed protocol provided herein offers a robust and validated starting point for any research program aimed at producing this valuable chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Knorr pyrrole synthesis. Retrieved from [Link]

-

Request PDF. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Retrieved from [Link]

-

Universidad del Atlántico. (2022, February 15). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

MDPI. (2022, December 2). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Paal–Knorr synthesis. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

ACS Publications. (2021, August 18). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. Retrieved from [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

-

SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from [Link]

-

ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

-

SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

YouTube. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Retrieved from [Link]

-

NIH. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NIH. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Chem-Station. (2015, April 7). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]

Sources

- 1. allaboutchemistry.net [allaboutchemistry.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Barton-Zard吡咯合成法(Barton-Zard Pyrrole Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]

- 10. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 4-ethyl-1H-pyrrole-3-carboxylate for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research

In the realm of drug discovery and development, as well as in materials science, the solubility of a compound is a cornerstone physicochemical property. It dictates the bioavailability of a potential therapeutic agent, influences the design of formulations, and impacts the feasibility of various experimental assays. Poor aqueous solubility, in particular, is a significant hurdle that can lead to the failure of otherwise promising drug candidates. This guide provides an in-depth exploration of the solubility of Methyl 4-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. Pyrrole and its derivatives are integral components of numerous naturally occurring and synthetic bioactive molecules, making a thorough understanding of their solubility characteristics essential for researchers.[1][2] This document will not only present available data but will also equip the reader with the theoretical framework and practical methodologies to assess the solubility of this and similar compounds.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. For this compound, specific experimental solubility data is not widely published. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Molecular Structure:

-

Pyrrole Ring: The core of the molecule is a five-membered aromatic heterocyclic ring containing a nitrogen atom.[3] The lone pair of electrons on the nitrogen atom participates in the aromatic system, which reduces its basicity compared to aliphatic amines.[1] The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.[4]

-

Methyl Ester Group (-COOCH3): This functional group introduces polarity and the capacity for hydrogen bonding as an acceptor.

-

Ethyl Group (-CH2CH3): This alkyl substituent is nonpolar and contributes to the lipophilicity of the molecule.

The interplay between the polar ester and N-H groups and the nonpolar ethyl and aromatic rings will govern the compound's solubility in various solvents.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C8H11NO2 | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | Likely a solid at room temperature. | Based on the melting point of the similar ethyl ester.[6] |

| Predicted Aqueous Solubility | Slightly soluble. | The analogous "Ethyl 4-methyl-1H-pyrrole-3-carboxylate" has a predicted solubility of 2.3 g/L at 25°C.[6] The methyl ester is expected to have a similar, slightly more polar character. |

| Predicted LogP | ~1.5 - 2.5 | Estimated based on the structures of similar compounds.[7] This suggests a moderate degree of lipophilicity. |

| Storage Conditions | Sealed in a dry environment at 2-8°C. | [5] |

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is not an immutable constant but is influenced by a variety of external factors. A comprehensive understanding of these factors is crucial for designing meaningful solubility experiments and for interpreting the resulting data.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[8][9][10] However, there are exceptions, and the relationship should be determined empirically.[8][9]

-

pH: The pH of the solvent can significantly impact the solubility of ionizable compounds.[11] Pyrrole itself is a very weak base.[1] The ester group is generally considered neutral in the physiological pH range. Therefore, the solubility of this compound is expected to have minimal pH dependency in the typical aqueous pH range of 1-10.

-